Vinrosidine sulfate

Übersicht

Beschreibung

Vinrosidinsulfat ist ein Vinca-Alkaloid, eine Klasse von Verbindungen, die aus der Madagaskarpflanze Catharanthus roseus gewonnen werden. Vinca-Alkaloide sind bekannt für ihre antineoplastischen Eigenschaften, die sie in der Krebstherapie wertvoll machen . Insbesondere Vinrosidinsulfat ist eines der Derivate, die aus dieser Pflanze isoliert wurden und ein großes Potenzial für medizinische Anwendungen gezeigt haben .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Vinrosidinsulfat wird typischerweise aus der Madagaskarpflanze durch eine Reihe von Extraktions- und Reinigungsprozessen isoliert. Das Pflanzenmaterial wird zunächst einer Lösemittelextraktion unterzogen, gefolgt von chromatografischen Techniken, um das gewünschte Alkaloid zu isolieren . Das isolierte Vinrosidin wird dann durch eine Reaktion mit Schwefelsäure unter kontrollierten Bedingungen in seine Sulfatform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Vinrosidinsulfat beinhaltet den großflächigen Anbau von Catharanthus roseus, gefolgt von Extraktions- und Reinigungsprozessen, die denen in Laboreinstellungen ähneln. Fortgeschrittene Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Vinrosidine sulfate is typically isolated from the periwinkle plant through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, followed by chromatographic techniques to isolate the desired alkaloid . The isolated vinrosidine is then converted to its sulfate form through a reaction with sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Vinrosidinsulfat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion desoxygenierte Formen von Vinrosidinsulfat erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Vinrosidinsulfat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Modifikation von Vinca-Alkaloiden verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse, insbesondere in Krebszellen.

Medizin: Wird bei der Entwicklung von Krebsmedikamenten eingesetzt, da es die Zellteilung hemmen kann.

Industrie: Wird bei der Produktion von Pharmazeutika und als Referenzstandard in analytischen Laboren verwendet

Wirkmechanismus

Vinrosidinsulfat übt seine Wirkungen hauptsächlich durch Hemmung der Mitose in der Metaphase aus. Es interagiert mit Tubulin, einem Protein, das für die Mikrotubuli-Bildung essentiell ist, und verhindert so die korrekte Bildung der mitotischen Spindel. Diese Störung führt zu einem Zellzyklusarrest und Apoptose in sich schnell teilenden Zellen, wie z. B. Krebszellen . Darüber hinaus kann Vinrosidinsulfat andere zelluläre Prozesse stören, darunter den Aminosäurestoffwechsel und den Kalziumtransport .

Wirkmechanismus

Vinrosidine sulfate exerts its effects primarily by inhibiting mitosis at the metaphase stage. It interacts with tubulin, a protein essential for microtubule formation, thereby preventing the proper assembly of the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, this compound may interfere with other cellular processes, including amino acid metabolism and calcium transport .

Vergleich Mit ähnlichen Verbindungen

Vinrosidinsulfat gehört zu einer Familie von Vinca-Alkaloiden, zu denen Vinblastin, Vincristin und Vindesin gehören. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren chemischen Strukturen und therapeutischen Profilen . Beispielsweise:

Vinblastin: Wird hauptsächlich zur Behandlung des Morbus Hodgkin und von Hodenkrebs eingesetzt.

Vincristin: Wirksam gegen akute lymphatische Leukämie und verschiedene Lymphome.

Vindesin: Wird zur Behandlung von akuter lymphatischer Leukämie und Melanom eingesetzt.

Vinrosidinsulfat ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die unterschiedliche pharmakologische Eigenschaften und therapeutische Vorteile verleihen können .

Biologische Aktivität

Vinrosidine sulfate, a compound derived from the Vinca alkaloids, is recognized for its significant biological activities, particularly in oncology. This article explores its mechanisms of action, efficacy in cancer treatment, and associated toxicities, supported by relevant case studies and research findings.

This compound functions primarily as a microtubule disrupter , inhibiting mitosis by preventing the formation of the mitotic spindle during cell division. This disruption leads to apoptosis in rapidly dividing cells, particularly cancer cells. The compound binds to tubulin, a protein that forms microtubules, thereby blocking cell cycle progression at the metaphase stage.

Clinical Applications

This compound has been utilized in treating various malignancies, including:

- Acute Lymphoblastic Leukemia (ALL) : Vincristine sulfate liposome injection (VSLI), a formulation of vincristine, has shown promise in relapsed or refractory cases of ALL. A clinical trial reported an overall response rate (ORR) of 35% and a complete response (CR) rate of 20% in patients treated with VSLI at a dosage of 2.25 mg/m² weekly .

- Solid Tumors : The compound is also being investigated for its efficacy against solid tumors, with preliminary results indicating enhanced activity compared to traditional formulations due to improved pharmacokinetics and reduced systemic toxicity .

Toxicity and Side Effects

While this compound is effective against cancer cells, it is associated with several side effects:

- Nephrotoxicity : Research indicates that sub-chronic administration of vincristine sulfate can induce renal damage through oxidative stress and apoptosis pathways. In animal studies, significant alterations in kidney function were observed, highlighting the need for careful monitoring during treatment .

- Hematological Toxicity : Traditional formulations of vincristine are known to cause myelosuppression, which can lead to increased susceptibility to infections and bleeding complications. However, VSLI demonstrates reduced hematological toxicity compared to conventional vincristine formulations .

Case Studies and Trials

- Study on VSLI in ALL Patients : A phase II study demonstrated that VSLI not only improved pharmacokinetics—doubling plasma half-life and enhancing delivery to bone marrow—but also maintained efficacy against cancer cells resistant to standard vincristine treatments .

- Nephrotoxicity Study : A study conducted on rats showed that vincristine sulfate administration resulted in oxidative stress leading to renal cell death. This study provided insights into the molecular mechanisms underlying the nephrotoxic effects observed clinically .

Comparative Data Table

| Parameter | This compound | Standard Vincristine |

|---|---|---|

| Mechanism of Action | Microtubule Disruption | Microtubule Disruption |

| Efficacy (ALL) | ORR: 35%, CR: 20% | Variable |

| Hematological Toxicity | Reduced | High |

| Nephrotoxicity | Moderate | High |

| Pharmacokinetics | Enhanced | Standard |

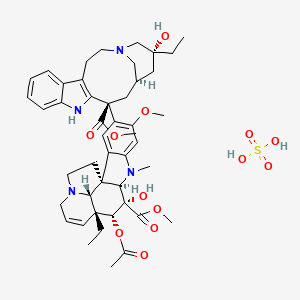

Eigenschaften

CAS-Nummer |

18556-44-0 |

|---|---|

Molekularformel |

C46H60N4O13S |

Molekulargewicht |

909.1 g/mol |

IUPAC-Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45-,46-;/m0./s1 |

InChI-Schlüssel |

KDQAABAKXDWYSZ-SDCRJXSCSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Isomerische SMILES |

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Kanonische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Vinrosidine sulfate; Leurosidine sulfate; 36781; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.